4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone moiety is synthesized separately, often starting from phenylacetic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the nitrophenyl-substituted piperazine with the pyrrolidinone moiety using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: Used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the piperazine and pyrrolidinone moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)piperazine-1-carboxamide: Lacks the pyrrolidinone moiety, which may affect its biological activity.
N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide: Lacks the nitrophenyl group, which may alter its reactivity and interactions.
Uniqueness
4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both the nitrophenyl and pyrrolidinone moieties allows for a wide range of interactions and reactivity, making it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c27-20-14-16(15-25(20)18-4-2-1-3-5-18)22-21(28)24-12-10-23(11-13-24)17-6-8-19(9-7-17)26(29)30/h1-9,16H,10-15H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASVFUYNMRKLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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